molecular formula C8H8BrNO2 B13515317 4-Amino-3-bromo-2-methylbenzoic acid

4-Amino-3-bromo-2-methylbenzoic acid

Cat. No.: B13515317
M. Wt: 230.06 g/mol
InChI Key: NFLZJYUIANIVFW-UHFFFAOYSA-N
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Description

4-Amino-3-bromo-2-methylbenzoic acid is a substituted benzoic acid derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research. Its structure incorporates amino, bromo, and carboxylic acid functional groups on a methyl-substituted aromatic ring, making it a valuable scaffold for constructing more complex molecules. This compound is closely related to its methyl ester, Methyl 4-Amino-3-bromo-2-methylbenzoate (CAS 1427361-33-8) . A primary research application of similar 4-aminobenzoic acid derivatives is their use as intermediates for the synthesis of sulfonamides and benzothiazines . The bromo substituent allows for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, which are commonly used in pharmaceutical development to create biaryl structures . The carboxylic acid group can be used to form amide bonds or be converted to other functional groups, while the amino group can be diazotized or used to form urea and sulfonamide derivatives. Researchers in drug discovery value this compound as a building block for developing potential therapeutic agents. Analogs with similar substitution patterns are utilized in the preparation of metal complexes and other specialized chemical entities . The compound is known to form specific intermolecular hydrogen-bonding motifs in the solid state, which can be a consideration for researchers working on crystallography and material science . Handling and Storage: Store in a cool, dark place under an inert atmosphere at room temperature . Disclaimer: This product is for research purposes only (Research Use Only, RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for food use. All information provided is for informational purposes only and is subject to change.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

4-amino-3-bromo-2-methylbenzoic acid

InChI

InChI=1S/C8H8BrNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12)

InChI Key

NFLZJYUIANIVFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Amino 3 Bromo 2 Methylbenzoic Acid and Its Precursors

Strategies for Aromatic Bromination and Amination.

The introduction of bromine and amino groups onto the aromatic ring is a critical aspect of the synthesis of 4-Amino-3-bromo-2-methylbenzoic acid. The timing and method of these introductions are dictated by the directing effects of the substituents already present on the ring.

Direct bromination of an existing substituted benzoic acid derivative is a common strategy. The regiochemical outcome of this electrophilic aromatic substitution is governed by the electronic properties of the substituents on the aromatic ring.

One plausible precursor for direct bromination is 4-amino-2-methylbenzoic acid. The amino group is a strongly activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The carboxylic acid group is a meta-director. In this case, the powerful activating effect of the amino group would likely direct the incoming electrophile (bromine) to the positions ortho to it, which are positions 3 and 5. Position 3 is sterically less hindered than position 5 (which is flanked by the methyl and carboxylic acid groups), making it the more probable site of bromination. Common brominating agents for such transformations include bromine (Br₂) in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) or N-Bromosuccinimide (NBS).

Alternatively, bromination can be performed on a precursor where the amino group is present in a protected form, such as a nitro group. For instance, the bromination of 4-nitro-2-methylbenzoic acid would be directed by the existing substituents. The nitro group is a strong deactivating meta-director, while the methyl group is an ortho-, para-director and the carboxylic acid is a meta-director. The directing effects of the methyl and carboxylic acid groups would favor bromination at position 3 or 5. Given the deactivating nature of the nitro and carboxylic acid groups, forcing conditions, such as using N-Bromosuccinimide in concentrated sulfuric acid, may be necessary to achieve bromination. manac-inc.co.jp A similar reaction, the bromination of p-nitrotoluene with bromine and iron powder, yields 2-bromo-4-nitrotoluene, suggesting that bromination ortho to the methyl group is a feasible pathway. orgsyn.org

Table 1: Reagents for Direct Aromatic Bromination
ReagentTypical ConditionsSubstrate Type
Br₂/FeBr₃Inert solvent (e.g., CCl₄, CH₂Cl₂)Activated and moderately deactivated aromatic rings
N-Bromosuccinimide (NBS)Inert solvent, often with a radical initiator for benzylic bromination, or in strong acid for aromatic bromination of deactivated ringsActivated aromatic rings, allylic and benzylic positions, and deactivated aromatic rings (with strong acid)

Reductive amination, in the context of synthesizing aromatic amines, typically refers to the reduction of a nitro group to an amino group. This is a highly reliable and widely used transformation in organic synthesis. A key precursor for this approach would be a bromo-nitro-methylbenzoic acid derivative.

For instance, if 3-bromo-4-nitro-2-methylbenzoic acid is synthesized, the nitro group can be selectively reduced to an amino group without affecting the bromine or carboxylic acid functionalities. A variety of reducing agents can be employed for this purpose. A classic method involves the use of a metal in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another common and often cleaner method is catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂). Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent that can be used for the reduction of nitroarenes.

The choice of reducing agent can depend on the presence of other functional groups in the molecule and the desired reaction conditions. For example, catalytic hydrogenation is often performed under milder conditions than metal/acid reductions.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
Reducing AgentTypical Reaction ConditionsNotes
Sn/HCl or Fe/HClAqueous acidic medium, often with heatingClassic and effective, but can generate metallic waste.
H₂/Pd-CAtmospheric or elevated pressure of hydrogen gas, in a solvent like ethanol (B145695) or ethyl acetateClean reaction with water as the only byproduct.
Sodium Dithionite (Na₂S₂O₄)Aqueous or mixed aqueous/organic solvent systemsA milder alternative to metal/acid reductions.
Tin(II) chloride (SnCl₂)Acidic solution (e.g., HCl)A common laboratory-scale reducing agent for nitro groups. sciencemadness.org

Carboxylic Acid Functionalization and Esterification Techniques.

The carboxylic acid group in this compound can be modified, most commonly through esterification, to protect it during subsequent reactions or to alter the physical properties of the molecule.

The direct esterification of this compound can be achieved through several methods. The Fischer esterification is a classic and straightforward approach, which involves reacting the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govgoogle.com The reaction is reversible and is usually driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

For example, to synthesize the methyl ester, this compound would be refluxed in methanol with a catalytic amount of sulfuric acid.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride can then be reacted with an alcohol to form the ester under milder conditions. This method is often preferred when the substrate is sensitive to the harsh conditions of Fischer esterification.

If the carboxylic acid group has been esterified for protection or other synthetic purposes, it can be readily regenerated through hydrolysis. Base-catalyzed hydrolysis, or saponification, is the most common method. This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The reaction produces the carboxylate salt, which is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the carboxylic acid.

Acid-catalyzed hydrolysis is also possible but is a reversible process and generally slower than base-catalyzed hydrolysis. It involves heating the ester in an aqueous solution containing a strong acid.

Multi-Step Convergent and Divergent Synthetic Routes.

The synthesis of a polysubstituted aromatic compound like this compound can be approached through either a linear sequence of reactions or through more complex convergent or divergent strategies.

A potential linear synthetic route could commence with a readily available starting material like 2-methylbenzoic acid. The sequence of reactions would be crucial to ensure the correct placement of the substituents. A plausible route is as follows:

Nitration of 2-methylbenzoic acid to introduce a nitro group. The methyl and carboxylic acid groups would direct the nitration to the 4-position, yielding 4-nitro-2-methylbenzoic acid.

Bromination of 4-nitro-2-methylbenzoic acid. As discussed earlier, this would likely place the bromine at the 3-position.

Reduction of the nitro group in the resulting 3-bromo-4-nitro-2-methylbenzoic acid to an amino group, yielding the final product, this compound.

A divergent synthesis approach could involve the synthesis of a key intermediate that can then be used to create a library of related compounds. For example, after the synthesis of 3-bromo-4-nitro-2-methylbenzoic acid, one portion could be reduced to the target compound, while another portion could undergo other transformations of the nitro group or the carboxylic acid, leading to a variety of derivatives.

Sequential Halogenation, Amination, and Alkylation Strategies

The synthesis of this compound can be achieved through a logical sequence of electrophilic aromatic substitution and functional group manipulations. A common approach involves the modification of readily available precursors like 2-methylbenzoic acid or 4-amino-2-methylbenzoic acid.

One reported method for a similar compound, 4-Amino-3-bromobenzoic acid, starts from 4-aminobenzoic acid. nih.govresearchgate.net This precursor is subjected to bromination using a combination of ammonium (B1175870) bromide and hydrogen peroxide in acetic acid. nih.govresearchgate.net This direct bromination ortho to the activating amino group provides a straightforward route.

A plausible multi-step pathway starting from a different precursor, such as o-toluidine (B26562), involves an initial protection of the amino group, for instance by acylation with butyryl chloride to form N-butyryl-2-methylaniline. google.com This is followed by regioselective bromination at the para position relative to the activating N-acyl group to yield N-(4-bromo-2-methylphenyl)butanamide. google.com Subsequent introduction of the carboxylic acid group can then be achieved.

Another general strategy for substituted benzoic acids begins with the functionalization of a simpler aromatic hydrocarbon. quora.com For example, a synthetic sequence could start with toluene. The key steps would be nitration, bromination, and oxidation of the methyl group, followed by the reduction of the nitro group. The order of these reactions is critical to ensure the correct substitution pattern due to the directing effects of the substituents.

Key Synthetic Transformations:

StepTransformationReagentsPurpose
Nitration Introduction of a nitro group (-NO₂)HNO₃/H₂SO₄The nitro group is a precursor to the amino group and acts as a meta-director.
Bromination Introduction of a bromo group (-Br)Br₂/FeBr₃ or H₂O₂/NH₄BrAdds the bromo substituent to the aromatic ring. nih.govquora.com
Oxidation Conversion of a methyl group to a carboxyl groupKMnO₄ or other strong oxidantsForms the benzoic acid functionality. quora.com
Reduction Conversion of a nitro group to an amino groupFe/HCl, SnCl₂, or catalytic hydrogenationCreates the final amino group. google.com
Acylation Protection of an amino groupe.g., Butyryl chlorideProtects the amine and modifies its directing effect during subsequent steps. google.com

Utilization of Diazonium Salts as Synthetic Intermediates

Aryl diazonium salts are highly versatile intermediates in the synthesis of substituted aromatic compounds. libretexts.org They are typically prepared from primary aromatic amines by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid) at low temperatures (0–10 °C). google.comlibretexts.org The diazonium group (-N₂⁺) is an excellent leaving group (as N₂) and can be replaced by a wide variety of nucleophiles. libretexts.org

This strategy is particularly useful for introducing substituents that are difficult to add via direct electrophilic substitution. The Sandmeyer reaction, which uses copper(I) salts (e.g., CuBr, CuCl), is a classic method for replacing the diazonium group with a halogen. libretexts.org

Synthetic Applications of Diazonium Salts:

ReactionReagentsProduct
Sandmeyer Reaction (Bromination) CuBr/HBrAryl Bromide
Sandmeyer Reaction (Chlorination) CuCl/HClAryl Chloride
Schiemann Reaction HBF₄, then heatAryl Fluoride
Iodination KIAryl Iodide
Hydroxylation H₂O, heatPhenol
Deamination (Reduction) H₃PO₂Arene (H replaces N₂⁺)

Data sourced from Chemistry LibreTexts. libretexts.org

In the context of synthesizing precursors for this compound, one could envision a route starting with an appropriately substituted aniline (B41778). For instance, 3-amino-2-methylbenzoic acid could be diazotized and subsequently treated with a copper(I) bromide solution to introduce the bromine atom at the 3-position. google.com Careful control of reaction conditions such as temperature and pH is crucial, as competing side reactions like hydroxylation can occur, especially with aminobenzoic acids. scirp.orgscirp.org

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, has provided powerful tools for constructing complex molecules from simple precursors.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For derivatives of this compound, the bromine atom at the 3-position serves as an effective "handle" for these transformations. Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide range of aryl, alkenyl, or alkynyl groups at this position.

The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organohalide, is widely used in the pharmaceutical industry. researchgate.net A derivative of this compound could be coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to generate a library of 3-aryl substituted compounds. mdpi.com Another example involves the palladium-catalyzed reaction of a bromo-benzoate intermediate with potassium vinyltrifluoroborate to introduce a vinyl group. google.com

Furthermore, palladium catalysis can be used for carbonylation reactions. For instance, N-(4-bromo-2-methylphenyl)butanamide, a precursor, can be converted to the corresponding methyl benzoate (B1203000) ester by reacting it with carbon monoxide and methanol in the presence of a palladium catalyst. google.com This reaction effectively transforms the aryl-bromide bond into an aryl-ester bond.

Examples of Palladium-Catalyzed Reactions for Derivative Synthesis:

Reaction NameCoupling PartnersCatalyst System (Example)Bond Formed
Suzuki-Miyaura Aryl Bromide + Arylboronic AcidPd(PPh₃)₄ / Base (e.g., K₃PO₄)Aryl-Aryl (C-C)
Heck Aryl Bromide + AlkenePd(OAc)₂ / BaseAryl-Alkene (C-C)
Sonogashira Aryl Bromide + Terminal AlkynePd catalyst / Cu(I) co-catalyst / BaseAryl-Alkyne (C-C)
Buchwald-Hartwig Aryl Bromide + Amine/IminePd catalyst / Bulky Phosphine (B1218219) Ligand / BaseAryl-Nitrogen (C-N)
Carbonylation Aryl Bromide + CO + AlcoholPd catalyst / BaseAryl-Ester (C-C)

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) are effective catalysts for modifying benzoic acid derivatives, often through C-H bond activation. bohrium.com This approach allows for the direct functionalization of C-H bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.net

The carboxyl group in benzoic acids can act as a directing group, guiding the metal catalyst to functionalize the ortho C-H bonds. bohrium.com

Ruthenium(II) catalysts can enable the annulative coupling of benzoic acids with partners like alkynes or alkenes to construct fused-ring systems such as phthalides and isocoumarins. researchgate.net

Iridium catalysts have been used for the ortho-arylation of benzoic acids using arenediazonium salts, providing a route to biaryl-2-carboxylic acids. nih.gov

Rhodium(III) catalysts can facilitate the cascade cyclization of benzoic acids with isocyanates to form N-substituted phthalimides through ortho C-H amidation. researchgate.net

These transformations showcase the potential for creating complex derivatives by leveraging the inherent reactivity of the benzoic acid core under transition metal catalysis.

Green Chemistry Principles and Sustainable Synthesis of Aromatic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical processes. A key focus is the selection of solvents, as they often constitute the largest mass component of a reaction and contribute significantly to waste generation. rsc.org

Solvent Selection and Optimization for Environmentally Benign Syntheses

The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable, all while facilitating an efficient chemical reaction. rsc.org Traditional organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., benzene), and polar aprotic solvents (e.g., DMF, NMP) are being replaced due to their toxicity and environmental persistence. whiterose.ac.uktandfonline.com

In the synthesis of aromatic acids and their intermediates, there is a significant opportunity to employ greener solvents. For example, Sandmeyer reactions, used to convert diazonium salts, are often performed in aqueous solutions, which is an environmentally benign choice. scirp.org Suzuki coupling reactions can also be run effectively in aqueous-organic mixtures, such as aqueous methanol, reducing the reliance on purely organic media. tandfonline.com

The pharmaceutical industry has developed solvent selection guides that rank common solvents based on safety, health, and environmental (SHE) criteria. This allows chemists to make more informed decisions to minimize environmental impact. nih.gov

Green Solvent Selection Guide:

Problematic SolventsPreferable AlternativesRationale for Change
Benzene (B151609)Toluene, HeptaneBenzene is a known carcinogen. whiterose.ac.uk
Chloroform, Dichloromethane (DCM)Ethyl Acetate, 2-MeTHFChlorinated solvents are toxic and environmentally persistent. whiterose.ac.uk
Diethyl Ether, 1,4-Dioxane2-Methyltetrahydrofuran (2-MeTHF), tert-Butyl methyl ether (TBME)Ethers can form explosive peroxides; dioxane is a suspected carcinogen. whiterose.ac.uk
Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)Acetonitrile, Dimethyl Sulfoxide (DMSO)DMF and NMP have reproductive toxicity concerns. whiterose.ac.uk
HexaneHeptaneHexane is more toxic than other similar alkanes. whiterose.ac.uk

By optimizing solvent selection, chemical syntheses can become safer, more sustainable, and more cost-effective without compromising efficiency.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts generated. wikipedia.org In multi-step syntheses, such as those required for complex molecules like this compound, maximizing atom economy at each step is crucial for minimizing waste and improving sustainability. nih.govnumberanalytics.com

A likely synthetic pathway to this compound could involve the bromination of a precursor such as 4-amino-2-methylbenzoic acid. The choice of brominating agent significantly impacts the atom economy of this key step. A comparison of potential bromination methods highlights these differences.

Table 1: Comparison of Theoretical Atom Economy for the Bromination of 4-Amino-2-methylbenzoic Acid

Brominating Agent/System Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Molecular Bromine (Br₂) C₈H₉NO₂ + Br₂ C₈H₈BrNO₂ HBr 64.4%
N-Bromosuccinimide (NBS) C₈H₉NO₂ + C₄H₄BrNO₂ C₈H₈BrNO₂ C₄H₅NO₂ (Succinimide) 56.1%

| HBr/H₂O₂ | C₈H₉NO₂ + HBr + H₂O₂ | C₈H₈BrNO₂ | 2 H₂O | 83.3% |

Note: Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100%. Calculations are based on the direct reaction for the bromination step.

As illustrated in the table, traditional bromination with molecular bromine (Br₂) results in the formation of hydrogen bromide (HBr) as a stoichiometric byproduct, significantly reducing the atom economy. japsr.in The use of N-Bromosuccinimide (NBS), another common brominating agent, is even less atom-economical due to the generation of succinimide (B58015) as a high-molecular-weight byproduct. nih.gov In contrast, oxidative bromination using a combination of hydrogen bromide (HBr) and an oxidant like hydrogen peroxide (H₂O₂) presents a more atom-economical alternative. researchgate.net In this system, the only byproduct is water, leading to a much higher theoretical atom economy. researchgate.net

Beyond atom economy, reaction efficiency is determined by the chemical yield, selectivity (chemo-, regio-, and diastereoselectivity), and reaction conditions. nih.gov For the synthesis of this compound, achieving high regioselectivity during the bromination step is critical to ensure the bromine atom is introduced at the correct position (C3) ortho to the amino group and meta to the carboxylic acid group. The powerful ortho-, para-directing effect of the amino group must be controlled to prevent the formation of other isomers. japsr.in

Process Scale-Up and Industrial Feasibility of this compound Production

The transition from a laboratory-scale synthesis to industrial production introduces numerous challenges related to safety, cost, equipment, and process control. The industrial feasibility of producing this compound depends on developing a robust, scalable, and cost-effective manufacturing process.

A potential industrial synthesis route, extrapolated from processes for similar molecules, could start from o-toluidine. google.com This process might involve acylation to protect the amino group, followed by bromination, and finally carboxylation. Each of these steps presents specific scale-up challenges. For instance, a patented process for a related compound involves reacting o-toluidine with butyryl chloride, followed by bromination, and then a palladium-catalyzed reaction with carbon monoxide and methanol. google.com

Key considerations for the industrial scale-up of this compound production are summarized below.

Table 2: Key Challenges and Considerations for Industrial Scale-Up

Stage Challenge Industrial Consideration & Mitigation Strategy
Raw Material Sourcing Cost and Purity Sourcing high-purity precursors like 2-methylbenzoic acid or o-toluidine from reliable suppliers. Establishing quality control specifications for incoming materials.
Reaction Control Exothermic Reactions Bromination is often highly exothermic. Industrial reactors must have efficient heat exchange systems (e.g., cooling jackets, internal coils) and emergency quenching capabilities to prevent thermal runaways. Metered addition of reagents is crucial for temperature control. google.com
Solvent Handling Volume, Recovery, and Waste Minimizing solvent volume by running reactions at higher concentrations. Implementing solvent recovery and recycling systems via distillation to reduce costs and environmental impact. google.com
Reagent Handling Corrosive & Hazardous Materials Use of corrosive materials like bromine or HBr requires specialized equipment (e.g., glass-lined or Hastelloy reactors). Engineered controls and personal protective equipment (PPE) are necessary to ensure worker safety.
Product Isolation & Purification Efficiency and Purity At scale, chromatography is often impractical. Methods like crystallization, filtration, and drying are preferred. Optimizing crystallization conditions (solvent, temperature profile) is critical to achieve the desired product purity and crystal form.
Waste Management Environmental Compliance Treatment of waste streams containing byproducts (e.g., HBr) and residual reagents is required. Neutralization of acidic streams and compliance with environmental discharge regulations are essential.

The choice of reagents and reaction pathways has a profound impact on industrial feasibility. For example, while a process using HBr/H₂O₂ is more atom-economical, the handling of hydrogen peroxide at high concentrations on a large scale presents its own safety challenges. researchgate.net Similarly, catalytic reactions, such as a palladium-catalyzed carbonylation, are highly efficient but require catalyst recovery and recycling steps to be economically viable, and carry the risk of product contamination with residual metal. google.comgoogle.com Therefore, a successful industrial process requires a holistic optimization of chemical efficiency, operational safety, environmental impact, and economic viability.

Reactivity and Reaction Mechanisms of 4 Amino 3 Bromo 2 Methylbenzoic Acid

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl bromide functionality of 4-Amino-3-bromo-2-methylbenzoic acid is an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings are particularly relevant.

In a typical Suzuki-Miyaura coupling , the aryl bromide can be reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction forms a new carbon-carbon bond, replacing the bromine atom. The presence of both electron-donating (amino, methyl) and electron-withdrawing (carboxyl) groups can influence the efficiency of the oxidative addition step, which is often rate-determining.

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. The regioselectivity of the alkene addition can be influenced by the steric and electronic nature of the substituents on both the aryl halide and the alkene.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. This provides a route to synthesize more complex aniline (B41778) derivatives.

Table 1: Overview of Potential Metal-Catalyzed Coupling Reactions

Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura Organoboron Reagent (e.g., Ar'-B(OH)₂)Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., Na₂CO₃, K₃PO₄)Biaryl Compound
Heck Alkene (e.g., Styrene, Acrylate)Pd(OAc)₂, PdCl₂ + Ligand (e.g., PPh₃) + Base (e.g., Et₃N)Substituted Alkene
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOt-Bu)Aryl Amine

Detailed research on similarly substituted bromobenzoic acids shows that these couplings are generally high-yielding, although the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, must be optimized to account for the influence of the other functional groups. nih.gov

Direct nucleophilic aromatic substitution (SNAr) of the bromide atom in this compound is generally challenging. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group, to stabilize the intermediate Meisenheimer complex. In this molecule, the strong electron-donating amino group and the methyl group deactivate the ring towards nucleophilic attack, making traditional SNAr reactions difficult.

However, nucleophilic substitution can be achieved under specific conditions, such as through copper-catalyzed processes, often referred to as Ullmann-type reactions. For instance, copper-catalyzed amination can be employed to replace the bromide with another amino group, although this requires careful control of reaction conditions to avoid side reactions involving the existing amino and carboxylic acid functions. nih.gov Such reactions proceed through a different mechanism than the SNAr pathway and are less dependent on the electronic nature of the ring substituents.

Transformations Involving the Amino Group

The primary aromatic amino group is a versatile functional handle, acting as a nucleophile, a base, and a precursor for diazonium salts.

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic and capable of reacting with various electrophiles. A common transformation is acylation, the reaction with an acylating agent like an acid chloride or an acid anhydride (B1165640), to form a stable amide. byjus.com This reaction, often performed in the presence of a non-nucleophilic base such as pyridine (B92270) to neutralize the acid byproduct, is typically high-yielding. byjus.com

For example, reaction with acetyl chloride or acetic anhydride would yield 4-(acetylamino)-3-bromo-2-methylbenzoic acid. nih.gov This transformation is often used as a protecting strategy for the amino group to prevent its interference in subsequent reactions or to modulate the electronic properties of the aromatic ring. The resulting amide is less activating and more sterically hindered than the original amino group.

Table 2: Examples of Acylation Reactions

Acylating AgentReagent NameProduct Functional Group
Acid ChlorideAcetyl chloride (CH₃COCl)Acetamide
Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)Acetamide
Acid ChlorideBenzoyl chloride (C₆H₅COCl)Benzamide

Diazotization and Subsequent Reactions

Aromatic primary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, at low temperatures (0–5 °C) to form a diazonium salt. byjus.comlearncbse.in This process is known as diazotization. The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, making it one of the most powerful transformations in aromatic chemistry.

Subsequent reactions of the diazonium salt of this compound could include:

Sandmeyer Reactions: Using copper(I) salts (CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, respectively.

Schiemann Reaction: Using fluoroboric acid (HBF₄) to introduce a fluorine atom.

Hydrolysis: Gently heating the diazonium salt solution in water to introduce a hydroxyl group.

These reactions provide a pathway to a diverse range of substituted 2-methyl-3-bromobenzoic acid derivatives that would be difficult to synthesize through direct electrophilic aromatic substitution. Research on aminobenzoic acids confirms that they readily form diazonium salts which can be converted to other important platform chemicals. scirp.orgscirp.org

Table 3: Common Transformations via Diazonium Salts

Reagent(s)Introduced GroupReaction Name
CuCl / HCl-ClSandmeyer
CuBr / HBr-BrSandmeyer
CuCN / KCN-CNSandmeyer
H₂O, Δ-OHHydrolysis
HBF₄, Δ-FSchiemann
KI-ISubstitution

Formation of Schiff Bases and Related Imines

The primary amino group can undergo a condensation reaction with an aldehyde or a ketone to form an imine, commonly known as a Schiff base. asianpubs.orginternationaljournalcorner.com The reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. asianpubs.orgrjptonline.org

The formation of Schiff bases from derivatives of 4-aminobenzoic acid is well-documented. asianpubs.orgrjptonline.orgresearchgate.net The reaction is generally reversible, and the position of the equilibrium can be controlled by removing water as it is formed. A wide variety of aromatic and aliphatic aldehydes and ketones can be used, leading to a diverse library of imine derivatives. These compounds are significant in coordination chemistry and material science. researchgate.netnih.gov The electron-withdrawing nature of the carboxylic acid group in the parent molecule can decrease the nucleophilicity of the amino group, potentially slowing the reaction rate compared to simpler anilines. asianpubs.org

Table 4: Schiff Base Formation Examples

Carbonyl CompoundCompound TypeProduct Name (General)
BenzaldehydeAromatic Aldehyde(E)-4-(((phenyl)methylidene)amino)-3-bromo-2-methylbenzoic acid
SalicylaldehydeAromatic Aldehyde(E)-4-(((2-hydroxyphenyl)methylidene)amino)-3-bromo-2-methylbenzoic acid
AcetoneAliphatic Ketone4-((propan-2-ylidene)amino)-3-bromo-2-methylbenzoic acid
CyclohexanoneCyclic Ketone4-((cyclohexylidene)amino)-3-bromo-2-methylbenzoic acid

Reactions at the Carboxylic Acid Functionality.

The carboxylic acid group is a primary site of reactivity in this compound, enabling a variety of chemical transformations. These reactions are fundamental to its use as an intermediate in the synthesis of more complex molecules.

Esterification and Amidation.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common derivatives in organic synthesis.

Esterification typically involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, in a related compound, 4-bromo-2-methylbenzoic acid, esterification is achieved by dissolving it in an alcohol like methanol (B129727) and using sulfuric acid as a catalyst to produce the corresponding methyl ester. google.com This acid-catalyzed reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol.

Amidation involves the reaction of the carboxylic acid, or more commonly its activated form (like an acyl chloride), with an amine. While direct reaction with an amine is possible, it often requires high temperatures. A more common laboratory and industrial approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride using thionyl chloride, which then readily reacts with an amine to form the amide. wikipedia.org For example, the synthesis of N-butyryl-4-amino-3-methylbenzoate involves the reaction of the corresponding amine with butyryl chloride. google.com This highlights a common strategy where the amino group of one molecule is acylated by the carboxylic acid derivative of another.

Reaction TypeTypical ReagentsKey ConditionsProduct
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Heating/RefluxAlkyl 4-amino-3-bromo-2-methylbenzoate
Amidation (via Acyl Chloride)1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂)Step 1: Anhydrous conditions Step 2: Often at room temperature or with coolingN-substituted 4-amino-3-bromo-2-methylbenzamide

Salt Formation.

As a carboxylic acid, this compound can react with bases to form carboxylate salts. wikipedia.org This is a standard acid-base reaction where the acidic proton of the carboxyl group is transferred to the base. For example, reaction with a strong base like sodium hydroxide (B78521) (NaOH) in an aqueous solution would deprotonate the carboxylic acid to yield sodium 4-amino-3-bromo-2-methylbenzoate.

The formation of salts is a crucial property, often used in purification processes or to improve the solubility of the compound in water. The salts and esters of benzoic acid are generally referred to as benzoates. wikipedia.org The formation of salts with amines is also possible, where the basic amino group of another molecule can accept a proton from the carboxylic acid group, forming an ammonium-carboxylate salt.

Mechanistic Pathways of Intramolecular Interactions.

The specific arrangement of the amino, bromo, methyl, and carboxylic acid groups on the benzene (B151609) ring of this compound gives rise to distinct intramolecular interactions that influence its photophysical properties and solid-state structure.

Photoinduced Intramolecular Charge-Transfer Processes.

Spectroscopic studies on a closely related compound, 4-amino-3-methyl benzoic acid methyl ester (AMBME), reveal the occurrence of photoinduced intramolecular charge-transfer (ICT) processes. ias.ac.in In this phenomenon, upon photoexcitation, an electron is transferred from an electron-donating portion of the molecule to an electron-accepting portion.

In AMBME, the primary amino group (-NH₂) acts as the electron donor, and the aromatic ring system coupled with the electron-withdrawing ester group serves as the acceptor. ias.ac.in This process leads to the formation of a charge-transfer excited state that is more polar than the ground state. A key indicator of this process is the observation of dual fluorescence in polar solvents: a higher-energy band corresponding to the locally excited state and a lower-energy, red-shifted band corresponding to the charge-transfer state. ias.ac.in The significant red-shift in the emission maximum in more polar solvents indicates a substantial charge transfer in the excited state. researchgate.net

While this specific research was conducted on the methyl ester without the bromine atom, the fundamental mechanism is expected to be similar for this compound. The presence of the bromine atom, being electron-withdrawing, and the methyl group, being electron-donating, would further modulate the electronic properties of the aromatic ring and thus influence the efficiency and energy of the ICT process.

Spectroscopic FeatureObservation in AMBMEInterpretation
Dual FluorescenceObserved in polar solvents. ias.ac.inIndicates two distinct excited states: a locally excited (LE) state and an intramolecular charge-transfer (ICT) state. ias.ac.in
Solvent-Dependent EmissionThe lower energy emission band shows a significant red-shift with increasing solvent polarity. ias.ac.inresearchgate.netThe ICT state is highly polar and is stabilized by polar solvents, lowering its energy. ias.ac.in
Stokes ShiftIncreases with solvent polarity. ias.ac.inReflects the greater stabilization of the excited ICT state compared to the ground state in polar environments. ias.ac.in

Hydrogen Bonding Networks in Crystalline and Solution States.

Hydrogen bonding plays a critical role in defining the structure of this compound in both the solid state and in solution.

Crystalline State: In the solid state, carboxylic acids frequently form strong hydrogen-bonded dimers. X-ray crystallographic studies of the analogous compound 4-Amino-3-bromobenzoic acid show that molecules are linked into centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their carboxylate groups. nih.govresearchgate.net This interaction forms a characteristic R²₂(8) ring motif. nih.govresearchgate.net

These dimers are further connected into more extensive polymeric networks through other intermolecular hydrogen bonds. nih.govresearchgate.net Additionally, an intramolecular N—H⋯Br hydrogen bond is observed, which forms a five-membered ring. nih.govresearchgate.net Although the 2-methyl group in the title compound might introduce some steric effects, similar hydrogen bonding patterns, particularly the robust carboxylic acid dimer formation, are highly probable in its crystal structure.

Solution State: In solution, the hydrogen bonding behavior is dictated by the solvent. In protic solvents like water or alcohols, the carboxylic acid and amino groups can act as both hydrogen bond donors and acceptors, forming extensive hydrogen bonds with the solvent molecules. learncbse.in This interaction is responsible for the solubility of such compounds in polar, protic media. The solubility in water, however, can be limited by the hydrophobic nature of the substituted benzene ring. learncbse.in In aprotic solvents, the potential for self-association through hydrogen bonding to form dimers, similar to the crystalline state, increases.

Interaction TypeDescriptionObserved in (Analog)Significance
Intermolecular O—H⋯OForms centrosymmetric dimers between carboxylic acid groups. nih.govresearchgate.netCrystalline StatePrimary motif defining the crystal packing. nih.govresearchgate.net
Intramolecular N—H⋯BrForms a five-membered ring within the molecule. nih.govresearchgate.netCrystalline StateInfluences the conformation of the molecule. nih.govresearchgate.net
Solute-Solvent H-BondsInteractions between -COOH and -NH₂ groups and solvent molecules. learncbse.inSolution State (Protic Solvents)Governs solubility and solution-state behavior. learncbse.in

Derivatives and Analogues of 4 Amino 3 Bromo 2 Methylbenzoic Acid: Synthesis and Academic Significance

Esters of 4-Amino-3-bromo-2-methylbenzoic Acid

The carboxylic acid group of this compound is readily converted into esters, a fundamental transformation in organic synthesis for modifying a compound's physical and chemical properties.

The synthesis of simple alkyl esters, such as methyl and ethyl esters, is a common initial step in the derivatization of carboxylic acids. These esters can be prepared through several standard methods, with Fischer esterification being a widely employed technique. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The general reaction is illustrated below:

Fischer Esterification ReactionFigure 1: General scheme for Fischer esterification of this compound.

While specific procedural details for the esterification of this compound are not extensively documented in readily available literature, the synthesis of analogous compounds provides a reliable procedural framework. For instance, the synthesis of methyl 4-amino-3-methylbenzoate has been achieved by the hydrogenation of 3-methyl-4-nitrobenzoic acid in methanol (B129727) with a palladium on carbon (Pd/C) catalyst, which simultaneously reduces the nitro group and facilitates esterification. Another approach involves the reaction of 3-amino-4-methylbenzoic acid with thionyl chloride in methanol. Similarly, ethyl 4-amino-3-methylbenzoate has been prepared by treating 3-methyl-4-aminobenzoic acid with ethanol (B145695) in the presence of concentrated hydrochloric acid. ki.se These established methods for structurally related molecules suggest that the methyl and ethyl esters of this compound can be synthesized with high efficiency under similar conditions.

Table 1: Synthesis Methods for Simple Esters of Substituted Aminobenzoic Acids

Starting Material Reagents Product
3-Methyl-4-nitrobenzoic acid MeOH, 5% Pd/C, H₂ Methyl 4-amino-3-methylbenzoate
3-Amino-4-methylbenzoic acid Anhydrous MeOH, SOCl₂ Methyl 3-amino-4-methylbenzoate

The synthesis of more complex esters, where the alcohol component contains additional functional groups, allows for the introduction of diverse chemical properties and potential for further reactions. The preparation of such esters typically involves the reaction of an activated form of the carboxylic acid, such as an acid chloride or anhydride (B1165640), with the desired alcohol. This method is often preferred when the alcohol is valuable or sensitive to the harsh conditions of Fischer esterification.

The process would begin with the conversion of this compound to its corresponding acyl chloride, commonly achieved by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and can then be treated with a functionalized alcohol in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

While specific examples of complex esters derived directly from this compound are not prevalent in the academic literature, this synthetic strategy is a cornerstone of organic chemistry and is broadly applicable for creating a wide array of ester derivatives. The choice of alcohol would dictate the nature of the introduced functional group, which could include alkenes, alkynes, ethers, or other aromatic rings, thereby expanding the chemical space accessible from the parent molecule.

Amides Derived from this compound

The formation of an amide bond is another fundamental transformation of the carboxylic acid group, leading to a class of compounds with distinct chemical properties and biological relevance.

N-substituted amides are synthesized by reacting this compound, or its activated derivatives, with primary or secondary amines. The most common laboratory method for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an amine under mild conditions. A variety of coupling agents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Alternatively, the carboxylic acid can be converted to its acyl chloride, as described for complex ester synthesis, and subsequently reacted with the desired amine. This is a robust method suitable for a wide range of amines. A patent for a related compound describes the synthesis of N-(4-bromo-2-methylphenyl)butanamide from o-toluidine (B26562) and butyryl chloride, followed by bromination, showcasing a practical industrial approach to N-acylation. google.com

The academic significance of N-substituted amides is vast, as the amide bond is the key linkage in peptides and proteins. Furthermore, many pharmaceuticals and biologically active compounds contain amide functionalities. The synthesis of N-substituted amides from this compound provides a pathway to novel compounds for screening in drug discovery and materials science.

Table 2: Common Reagents for N-Substituted Amide Synthesis

Method Activating/Coupling Reagents Amine
Acyl Chloride SOCl₂, Oxalyl Chloride Primary or Secondary Amine

Heterocyclic Ring Systems Incorporating the this compound Scaffold

The presence of both an amino group and a carboxylic acid in an ortho relationship (or in a synthetically accessible arrangement) makes this compound a valuable precursor for the synthesis of various heterocyclic ring systems.

While direct cyclization of this compound into a pyrazole (B372694) is not a standard transformation, its structural motifs can be utilized in multi-step syntheses to construct pyrazole-containing compounds. Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are of significant interest in medicinal chemistry due to their wide range of biological activities. google.com

A common and versatile method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. Although this compound is not a 1,3-dicarbonyl compound, it can be chemically modified to generate a suitable precursor. For example, the amino group could potentially be diazotized and then reduced to a hydrazine. This hydrazine derivative could then be reacted with a 1,3-dicarbonyl compound to form the pyrazole ring.

Another potential route could involve the transformation of the anthranilic acid derivative into a different reactive intermediate. For instance, the amino group could be part of a reaction cascade that ultimately leads to the formation of a heterocyclic ring fused to the existing benzene (B151609) ring. The synthesis of quinazolines and benzodiazepines from anthranilic acid derivatives are well-established examples of such transformations. core.ac.ukdiva-portal.org While specific literature detailing the synthesis of pyrazoles from this particular starting material is scarce, the fundamental principles of heterocyclic chemistry provide a roadmap for its potential use in constructing such ring systems. The academic significance of developing such synthetic routes lies in the potential to create novel, complex molecules with unique three-dimensional structures and potential biological activities.

Benzothiazines and Sulfonamides as Synthetic Scaffolds

The structural framework of this compound, featuring an aminobenzoic acid core, positions it as a valuable precursor for the synthesis of more complex heterocyclic systems. Among these, benzothiazines and sulfonamides are of significant academic and pharmaceutical interest. While specific literature detailing the direct use of this compound is limited, the closely related compound 4-Amino-3-bromobenzoic acid has been explicitly identified as an intermediate in the synthesis of both benzothiazines and sulfonamides. iomcworld.comnih.govresearchgate.net This suggests that the title compound would undergo analogous chemical transformations.

Benzothiazines: These are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazine (B8601807) ring. They are recognized as important scaffolds in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. documentsdelivered.comnih.gov The synthesis of 1,4-benzothiazines often involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile. documentsdelivered.comnih.gov An alternative approach, particularly for 4H-3,1-benzothiazin-4-ones, starts from anthranilic acid (2-aminobenzoic acid) derivatives. libretexts.org Given that this compound is a substituted anthranilic acid, it can serve as a foundational block for constructing the benzothiazine skeleton.

Sulfonamides: The sulfonamide functional group (–S(=O)₂–NR₂) is a cornerstone in medicinal chemistry. The general synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with a primary or secondary amine. ucsb.edu Aromatic amines, such as the one present in this compound, can be readily converted into sulfonamides by reaction with various sulfonyl chlorides. The resulting products incorporate the substituted benzoic acid moiety into a larger sulfonamide structure, allowing for the exploration of new chemical space.

The utility of this precursor can be summarized in the following table:

ScaffoldKey Functional GroupGeneral Synthetic PrecursorRelevance of this compound
Benzothiazine Fused Benzene and Thiazine RingsSubstituted Anthranilic AcidsServes as a substituted anthranilic acid building block.
Sulfonamide -SO₂NR₂Aromatic AminesThe amino group provides a reactive site for sulfonylation.

Structure-Activity Relationship (SAR) Studies of Derivatives (Theoretical and Experimental)

A comprehensive Structure-Activity Relationship (SAR) analysis for derivatives of this compound is not extensively documented in publicly available scientific literature. SAR studies are crucial for understanding how the chemical structure of a molecule correlates with its biological or chemical activity. Such studies for benzoic acid derivatives, in general, have been used to predict activities and guide the synthesis of new compounds. iomcworld.comresearchgate.net However, specific experimental SAR data for analogues derived from the this compound scaffold are sparse.

Impact of Substituent Modifications on Molecular Properties and Reactivity

While specific experimental studies on a series of derivatives are not available, the impact of the existing substituents on the this compound core can be understood from fundamental principles of organic chemistry. ucsb.eduopenstax.orglibretexts.org The properties and reactivity of the aromatic ring and its functional groups are modulated by the interplay of the electronic and steric effects of the amino, bromo, methyl, and carboxylic acid groups.

Electronic Effects:

Amino Group (-NH₂): This is a strong activating group that donates electron density to the aromatic ring through the resonance effect (+R).

Methyl Group (-CH₃): This is a weak activating group that donates electron density through the inductive effect (+I) and hyperconjugation.

Carboxylic Acid Group (-COOH): This is a deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. libretexts.org

The acidity of the carboxylic acid is also influenced by these substituents. Electron-withdrawing groups (like -Br and -COOH itself) tend to increase acidity by stabilizing the resulting carboxylate anion, while electron-donating groups (-NH₂ and -CH₃) tend to decrease acidity. libretexts.orgopenstax.org

The following table summarizes the expected influence of each substituent:

SubstituentElectronic EffectImpact on Ring Reactivity (Electrophilic Substitution)Expected Impact on Acidity of -COOH
-NH₂ (Amino) Electron Donating (+R > -I)ActivatingDecreases Acidity
-Br (Bromo) Electron Withdrawing (-I > +R)DeactivatingIncreases Acidity
-CH₃ (Methyl) Electron Donating (+I)ActivatingDecreases Acidity
-COOH (Carboxyl) Electron Withdrawing (-R, -I)DeactivatingN/A (Functional Group)

Rational Design of Analogs for Specific Chemical or Biological Probes

The rational design of molecules involves the deliberate, structure-based creation of new compounds with a specific purpose, such as inhibiting an enzyme or acting as a fluorescent probe. nih.gov This process often relies on computational modeling and a deep understanding of the target and the SAR of a lead compound.

There are no specific, documented examples in the surveyed literature of the rational design of chemical or biological probes based on the this compound scaffold. The development of such probes would first require the identification of a specific biological target or chemical application, followed by systematic modification of the parent structure to optimize for properties like binding affinity, selectivity, or signaling capability.

Advanced Applications in Organic Synthesis and Material Science Research

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of reactive sites on the aromatic ring of 4-Amino-3-bromo-2-methylbenzoic acid makes it a valuable synthon for chemists. The amino group can readily undergo diazotization, acylation, and alkylation reactions, while the carboxylic acid group provides a handle for esterification and amidation. Furthermore, the bromine atom is amenable to various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of a wide array of substituents. This trifecta of reactivity allows for a programmed, stepwise functionalization, enabling the synthesis of intricate molecular architectures.

While direct research on this compound in multicomponent reactions is not extensively documented, the inherent reactivity of its functional groups suggests significant potential. It is plausible that the amino and carboxylic acid moieties could participate in Ugi or Passerini-type reactions, incorporating the brominated and methylated benzene (B151609) core into diverse molecular scaffolds in a single, efficient step.

The structural attributes of this compound make it an ideal candidate for the synthesis of combinatorial libraries. Substituted aminobenzoic acids are widely recognized as valuable scaffolds in medicinal chemistry and drug discovery. By anchoring the molecule to a solid support via its carboxylic acid group, the amino and bromo functionalities can be systematically reacted with a diverse set of building blocks. This approach allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity. This strategy is crucial in the early stages of drug development for identifying lead compounds.

Role in the Development of Specialty Chemicals

The unique electronic and structural features of this compound and its derivatives position them as important intermediates in the production of high-performance specialty chemicals.

The primary amino group on the aromatic ring is a key feature for the synthesis of azo dyes. Through diazotization followed by coupling with various aromatic compounds (naphthols, phenols, anilines, etc.), a wide range of colors can be achieved. The presence of the bromo and methyl substituents on the ring can influence the tinctorial properties of the resulting dyes, such as their color, lightfastness, and affinity for different fibers. While specific examples utilizing this compound are not prevalent in public literature, the fundamental principles of dye chemistry strongly support its utility in creating novel chromophores.

There is compelling evidence suggesting the role of compounds structurally related to this compound in agrochemical research. For instance, the closely related compound, 4-bromo-2-methylbenzoic acid, is a known precursor in the synthesis of the insecticide Fluralaner. google.com Additionally, another isomer, 2-Amino-4-bromo-3-methylbenzoic acid, is documented for its use in the synthesis of agrochemicals, including herbicides and pesticides. This indicates that the 4-Amino-3-bromo-2-methylbenzoyl moiety is a valuable pharmacophore in the development of new crop protection agents. The specific combination of substituents in this compound could lead to the discovery of new pesticides with improved efficacy and selectivity.

Polymer and Resin Chemistry Applications

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable monomer for polycondensation reactions. This allows for its incorporation into the backbone of polymers such as polyamides and polyesters. The presence of the bromine atom and the methyl group as side chains can impart unique properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered solubility.

Monomeric Units for Polymer Synthesis

Substituted aminobenzoic acids are a valuable class of monomers for the synthesis of aromatic polyamides (aramids), which are known for their high performance in demanding applications. acs.org The structure of this compound, containing both an amine and a carboxylic acid group, allows it to undergo self-condensation or polycondensation with other monomers to form polyamide chains.

The polymerization process, typically a low-temperature solution polycondensation, involves the reaction of the amino group of one monomer with the activated carboxylic acid group (e.g., an acyl chloride) of another. nih.gov The presence of the methyl and bromo substituents on the aromatic ring introduces specific modifications to the polymer backbone. The methyl group can increase the solubility of the resulting polyamide in organic solvents by disrupting chain packing, while the bulky bromine atom can enhance the polymer's thermal stability and flame-retardant properties. Aromatic polyamides incorporating peptide linkages are also explored as biodegradable materials. nih.gov

Table 1: Representative Polyamides from Amide-Diamine Monomers This interactive table showcases examples of polyamides synthesized using various diamine and dicarboxylic acid monomers, illustrating the resulting properties.

Polymer NameMonomersYield (%)Melting Point (°C)
Poly[3-acetyl-N-((2S)-3-methyl-1-(4'-(3-methyl-2-(methylamino) butanamido)biphenyl-4-ylamino)-1-oxobutan-2-yl)benzamide]Diamine 10, Isophthaloyl dichloride56.0> 300
Poly[3-acetyl-N-((2S)-3-methyl-1-(4-(4-(3-methyl-2-(methylamino)butanamido) phenoxy)phenylamino)-1-oxobutan-2-yl)benzamide]Diamine 12, Isophthaloyl dichloride60.0> 300

Data sourced from a study on polyamides derived from alanine (B10760859) and valine derivatives. nih.gov

Enhancement of Material Properties through Chemical Design

The incorporation of this compound into a polymer matrix is a deliberate chemical design strategy to enhance material properties. The specific substituents play key roles:

Bromine Atom : The presence of bromine significantly increases the polymer's flame retardancy. Upon combustion, bromine-containing compounds can release radicals that interrupt the chain reactions of combustion in the gas phase. Furthermore, the high atomic mass of bromine increases the density of the material.

Methyl Group : The methyl group introduces a kink in the polymer chain, which can disrupt the close packing that is characteristic of unsubstituted aramids. This disruption often leads to improved solubility in common organic solvents, making the polymer easier to process. It can also influence the glass transition temperature and mechanical flexibility of the material.

Aromatic Backbone : The rigid aromatic ring contributes to high thermal stability and mechanical strength, which are hallmark properties of aramids. acs.org

This multi-functional substitution pattern allows for the fine-tuning of polymer properties, balancing thermal resistance, flame retardancy, processability, and mechanical performance for specialized applications in electronics, aerospace, and automotive industries.

Biochemical Research Probes and Ligand Design

The structural motifs within this compound make it and its derivatives valuable scaffolds for designing biochemical tools. The aminobenzoic acid framework is a common feature in many biologically active molecules and drugs. mdpi.comnih.gov

Chemical Tools for Enzyme Inhibition Studies (Mechanistic Focus)

Derivatives of aminobenzoic acid have been investigated as potential enzyme inhibitors for various targets, including cholinesterases. nih.govresearchgate.net The specific structure of this compound offers several features relevant to mechanistic inhibition studies:

Halogen Bonding : The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with electron-rich atoms (like oxygen or sulfur) in an enzyme's active site. This interaction can be highly directional and contribute significantly to binding affinity and selectivity, providing a mechanistic anchor point for the inhibitor.

Carboxylate and Amine Groups : These groups can form hydrogen bonds and salt bridges with amino acid residues in the active site, mimicking the interactions of natural substrates or cofactors. nih.gov

Aromatic Ring : The phenyl ring can engage in π-stacking or hydrophobic interactions with aromatic amino acid residues such as tryptophan, tyrosine, or phenylalanine within the binding pocket. nih.gov

By systematically modifying this scaffold, researchers can probe the specific interactions that govern inhibitor potency and mechanism. For instance, comparing the inhibitory activity of brominated versus non-brominated analogues can quantify the contribution of halogen bonding to the binding energy. The potency of enzyme inhibitors is often quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.gov

Ligands for Protein Interaction Investigations

As a small molecule with diverse functional groups, this compound is an excellent candidate for use in fragment-based ligand discovery and for investigating protein-ligand interactions. nih.gov Statistical analyses of protein-ligand complexes from the Protein Data Bank (PDB) show that interactions such as hydrophobic contacts, hydrogen bonds, and π-stacking are among the most frequently observed. nih.gov

This compound can effectively probe binding pockets due to its combination of features:

Hydrogen Bond Donors/Acceptors : The carboxylic acid and amino groups can identify and interact with corresponding donor and acceptor sites within a protein.

Hydrophobic Region : The methyl-substituted aromatic ring can map out hydrophobic sub-pockets.

Halogen Bonding Site : The bromine atom allows for the specific exploration of regions capable of forming halogen bonds.

The analysis of how this ligand or its derivatives bind, often through techniques like X-ray crystallography, provides crucial information for the rational design of more potent and selective drugs. The molecule serves as a chemical probe to understand the topology and chemical environment of a protein's active or allosteric sites.

Table 2: Common Non-Covalent Interactions in Protein-Ligand Binding This table outlines the primary interaction types that a ligand like this compound can form within a protein binding site.

Interaction TypeFunctional Group InvolvedExample Protein Residue
Hydrogen BondAmino (-NH2), Carboxyl (-COOH)Serine, Aspartate, Glutamine
Salt BridgeCarboxyl (-COO⁻), Amino (-NH3⁺)Lysine, Arginine, Aspartate
Hydrophobic ContactMethyl (-CH3), Phenyl RingLeucine, Valine, Phenylalanine
π-StackingPhenyl RingPhenylalanine, Tyrosine, Tryptophan
Halogen BondBromo (-Br)Carbonyl oxygen of peptide backbone

Computational and Theoretical Investigations of 4 Amino 3 Bromo 2 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic behavior and stability of molecules. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard approaches for these investigations.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. For substituted benzoic acids, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular geometry, electronic properties, and spectroscopic signatures.

A DFT study on a related compound, 3-acetoxy-2-methylbenzoic acid, utilized the B3LYP method to find that the calculated geometric parameters show good agreement with experimental X-ray data. jocpr.com Such studies typically analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability and its ability to participate in electronic transitions. jocpr.com For aromatic systems like 4-Amino-3-bromo-2-methylbenzoic acid, the HOMO is generally distributed over the electron-rich benzene (B151609) ring and the amino group, while the LUMO is often localized on the electron-withdrawing carboxylic acid group and the regions influenced by the electronegative bromine atom. The substituent groups (-NH₂, -Br, -CH₃) significantly influence the electron density distribution and the energies of these orbitals.

Hartree-Fock (HF) Level Computations

Hartree-Fock (HF) is an ab initio method that provides a foundational, albeit less accurate, description of the electronic structure compared to more advanced methods that include electron correlation. HF computations are often used as a starting point for more complex calculations. researchgate.net In studies of complex organic molecules, HF methods can be used alongside DFT to compare and validate findings concerning molecular geometry and electronic properties. jocpr.com For instance, in the analysis of substituted phenols, both DFT and HF techniques have been used to derive the optimal molecular geometry and analyze frontier orbitals.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key aspect of this is conformational analysis, which is vital for understanding a molecule's physical properties and biological activity.

Prediction of Stable Conformations and Energy Landscapes

The presence of rotatable bonds in this compound—specifically the C-C bond connecting the carboxylic group to the ring and the C-N bond of the amino group—allows for multiple spatial arrangements, or conformations. The orientation of the carboxylic acid group relative to the benzene ring is a primary determinant of conformational stability. Computational studies on substituted benzoic acids often reveal that the planar conformation, where the carboxylic group is coplanar with the benzene ring, is the most stable due to favorable π-conjugation. However, steric hindrance from ortho-substituents, such as the methyl group in this case, can force the carboxylic group out of the plane, leading to a higher energy, non-planar conformation. The energy landscape, determined by rotating the key dihedral angles and calculating the corresponding energy, can identify the global minimum energy conformation and the energy barriers between different stable forms.

Analysis of Intramolecular Interactions

Intramolecular interactions, particularly hydrogen bonds, play a critical role in stabilizing specific conformations. In this compound, an intramolecular hydrogen bond can potentially form between the amino group (-NH₂) and the bromine atom (-Br), or between the amino group and the carbonyl oxygen of the carboxylic acid group, depending on the rotational conformation. Such interactions can lock the molecule into a more rigid, planar structure. The presence and strength of these hydrogen bonds are typically analyzed using computational methods that can calculate bond distances, angles, and electron density distributions, such as Natural Bond Orbital (NBO) analysis. jocpr.com

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are extensively used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate a molecule's structure with its biological activity or physical properties.

These descriptors can be calculated from the molecular structure using computational software and are broadly categorized. For this compound, key descriptors would include:

Electronic Descriptors: Derived from quantum chemical calculations, these describe the electronic nature of the molecule. Examples include the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and partial atomic charges on the amino, bromo, and carboxyl functional groups. jocpr.com These descriptors are critical for understanding how the molecule might interact with biological targets.

Topological Descriptors: These are based on the 2D representation of the molecule and describe its size, shape, and branching.

Physicochemical Descriptors: These relate to properties like lipophilicity (LogP), molar refractivity, and polar surface area (PSA). The amino and carboxylic acid groups contribute to polarity, while the bromine and methyl groups affect lipophilicity.

The values of these descriptors are essential for building predictive models in drug discovery and materials science.

CategoryDescriptor ExampleRelevance for this compound
Electronic HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. jocpr.com
Dipole MomentMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Partial Atomic ChargesReveals sites susceptible to electrophilic or nucleophilic attack.
Steric/Topological Molecular VolumeRelates to the size of the molecule and how it fits into a receptor site.
Molar RefractivityDescribes molecular polarizability and dispersion forces.
Physicochemical LogP (Octanol-Water Partition Coefficient)Predicts the lipophilicity, affecting membrane permeability and absorption.
Polar Surface Area (PSA)Estimates the surface area contributed by polar atoms, correlating with transport properties.

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a strong indicator of a molecule's ability to permeate cell membranes. For this compound, the computed TPSA is 63.3 Ų. nih.gov This value is derived from the contributions of the amino (-NH2) and carboxylic acid (-COOH) groups, which are the primary polar regions of the molecule. A TPSA in this range suggests the molecule may have moderate cell permeability.

Partition Coefficient (LogP)

The partition coefficient, expressed as its logarithm (LogP), measures the lipophilicity or hydrophobicity of a compound. It describes the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. A higher LogP value indicates greater lipophilicity. The computed XLogP3-AA value for this compound is 1.5. nih.gov This value suggests that the compound has a relatively balanced character between hydrophilicity and lipophilicity, influenced by the polar amino and carboxyl groups and the nonpolar methyl group and benzene ring.

Hydrogen Bond Donor/Acceptor Counts

Hydrogen bonding capability is a critical factor in molecular interactions, including receptor binding and solubility. This is quantified by counting the number of hydrogen bond donors and acceptors in a molecule. This compound has 2 hydrogen bond donors , originating from the two hydrogen atoms of the primary amine group and the hydrogen of the carboxylic acid group. nih.gov The molecule possesses 3 hydrogen bond acceptors , which include the nitrogen atom of the amine group and the two oxygen atoms of the carboxylic acid group. nih.gov

PropertyComputed ValueReference
Topological Polar Surface Area (TPSA)63.3 Ų nih.gov
Partition Coefficient (XLogP3-AA)1.5 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical calculations can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational and electronic structure. ijtsrd.comnih.gov

Calculated Vibrational Frequencies (IR, Raman)

Theoretical vibrational frequencies for this compound can be calculated using DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311+G(d,p)). ijtsrd.comnih.gov The resulting computed spectrum provides a set of vibrational modes, each with a specific frequency and intensity for both Infrared (IR) and Raman activity. ijtsrd.com

These calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. nih.gov The assignments of vibrational modes are based on the potential energy distribution (PED). ijtsrd.com

Expected Vibrational Modes for this compound:

O-H Stretch: A broad band is expected in the IR spectrum, typically in the 2500-3300 cm⁻¹ range, characteristic of the carboxylic acid dimer hydrogen bonding.

N-H Stretch: The amino group would exhibit symmetric and asymmetric stretching vibrations, usually appearing in the 3300-3500 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching modes are anticipated around 3000-3100 cm⁻¹, while the methyl group C-H stretch would appear around 2850-2960 cm⁻¹.

C=O Stretch: A very strong absorption in the IR spectrum is expected for the carbonyl group of the carboxylic acid, typically around 1680-1710 cm⁻¹. This band is also prominent in the Raman spectrum. ijtsrd.com

C-N and C-Br Stretch: Vibrations involving the carbon-nitrogen and carbon-bromine bonds would be found at lower frequencies in the fingerprint region of the spectrum.

Functional GroupVibrational ModeTypical Calculated Wavenumber Range (cm⁻¹)
-COOHO-H Stretch~2500-3300
-NH₂N-H Asymmetric & Symmetric Stretch~3300-3500
Aromatic RingC-H Stretch~3000-3100
-CH₃C-H Stretch~2850-2960
-COOHC=O Stretch~1680-1710
Aromatic RingC=C Stretch~1450-1600
-COOHC-O Stretch / O-H Bend~1210-1440

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical NMR chemical shifts (¹H and ¹³C) can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. dergipark.org.tr Calculations are often performed in a simulated solvent to better mimic experimental conditions. dergipark.org.tr

The predicted chemical shifts for the protons and carbons in this compound are influenced by the electronic effects of its substituents:

-COOH group: This electron-withdrawing group deshields the nearby aromatic protons and carbons, shifting their signals downfield.

-NH₂ group: As an electron-donating group, it shields the aromatic ring, particularly the ortho and para positions, causing upfield shifts.

-Br atom: The bromine atom has a moderate deshielding effect due to its electronegativity and an opposing shielding effect from its lone pairs (resonance).

-CH₃ group: This is a weakly electron-donating group, causing a slight shielding effect.

The interplay of these electronic influences determines the final chemical shift for each unique nucleus in the molecule. Comparing these predicted values with experimental NMR data is crucial for confirming the molecular structure.

Mechanistic Insights from Computational Simulations

Computational simulations are instrumental in elucidating reaction mechanisms, providing a molecular-level view of chemical transformations that can be difficult to observe experimentally. For this compound, which serves as an intermediate in the synthesis of more complex molecules like sulfonamides and benzothiazines, computational studies can offer significant mechanistic clarity. nih.govresearchgate.net

By employing methods like DFT, researchers can map the potential energy surface of a reaction involving this compound. This involves:

Identifying Intermediates and Transition States: The geometries of all stable species (reactants, intermediates, products) and transition states along the reaction pathway are optimized.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy barrier, which correlates with the reaction rate.

Visualizing Reaction Pathways: The intrinsic reaction coordinate (IRC) can be calculated to confirm that a transition state correctly connects the reactant and product.

For example, in a hypothetical synthesis using this compound, simulations could model the step-by-step process of amide bond formation or electrophilic substitution. These calculations can reveal the most energetically favorable pathway, explain observed regioselectivity, and predict the influence of catalysts or reaction conditions. acs.org Such computational investigations provide a theoretical framework that supports experimental findings and guides the design of new synthetic routes. acs.org

Elucidation of Reaction Pathways and Transition States

A comprehensive review of available scientific literature indicates a notable absence of specific computational and theoretical studies focused exclusively on the reaction pathways and transition states of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, transition states, and activation energies, research has not yet been published that applies these methods to this specific molecule.

However, the reactivity of this compound can be inferred by examining computational studies on analogous aromatic systems. The reaction pathways of this molecule are primarily dictated by the interplay of its three substituents on the benzene ring: the activating amino (-NH2) group, the deactivating but ortho-, para-directing bromo (-Br) group, and the weakly activating methyl (-CH3) group, all influencing the reactivity of the carboxylic acid (-COOH) function and the aromatic ring itself.

General reaction classes relevant to this molecule for which computational data exists on related compounds include electrophilic aromatic substitution, reactions involving the carboxylic acid group (like decarboxylation), and nucleophilic substitution.

Electrophilic Aromatic Substitution Pathways

The benzene ring of this compound is highly substituted, which influences the sites susceptible to electrophilic attack. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. The methyl group is a weak activator, also directing ortho and para. The bromine atom is deactivating but directs ortho and para. The carboxylic acid group is a deactivating group, directing incoming electrophiles to the meta position. The cumulative effect of these substituents determines the regioselectivity of reactions like halogenation, nitration, or sulfonation.

Computational studies on simpler, related molecules, such as aniline (B41778), provide insights into the transition states of such reactions. For instance, a DFT study on the chlorination of aniline has elucidated the relative energies of the intermediates for ortho, meta, and para substitution. researchgate.net The study found that the formation of the ortho and para substituted products proceeds through lower energy transition states compared to the meta-substituted product, which is consistent with the directing effects of the amino group. researchgate.net While this study was on a different electrophile and a simpler molecule, the principles governing the stability of the transition states can be applied to this compound.

The table below presents theoretical data for the chlorination of aniline, which can serve as a qualitative model for understanding the electrophilic substitution on the more complex this compound.

Substitution PositionIntermediate ComplexRelative Energy (kcal/mol)
Orthoσ-complex-23.0
Metaσ-complex-17.0
Paraσ-complex-25.0

This data is for the chlorination of aniline and is intended to be illustrative of the relative stabilities of intermediates in electrophilic aromatic substitution on an amino-substituted benzene ring. researchgate.net

Decarboxylation Pathways

The carboxylic acid group of this compound can undergo decarboxylation, typically under harsh conditions. Computational studies on the decarboxylation of benzoic acid and its derivatives have investigated the transition states and activation energies for this process. One DFT study on the decarboxylation of benzoic acid explored several mechanisms, including oxidative and silver-catalyzed pathways. ajgreenchem.comresearchgate.net

The calculated activation energies for different decarboxylation pathways of benzoic acid are presented in the following table.

Decarboxylation PathwayActivation Energy (kcal/mol)
Oxidative Decarboxylation62.99
Silver-Catalyzed Decarboxylation43.31
Radical Pathway (Decarboxylation Step)16.93

This data pertains to the decarboxylation of unsubstituted benzoic acid and illustrates the energy barriers for different potential reaction mechanisms. ajgreenchem.comresearchgate.net

Another study on hydroxy-substituted benzoic acids found that the activation energies for their decarboxylation are in the range of 90-97 kJ/mol (approximately 21.5-23.2 kcal/mol), with the reaction rates being largely influenced by the activation entropy. researchgate.net This suggests that substituents have a significant impact on the thermodynamics and kinetics of the decarboxylation reaction.

While these studies provide a foundational understanding of potential reaction pathways, it is crucial to reiterate that specific, detailed computational investigations on this compound are needed to accurately determine its reaction mechanisms and transition state energies.

Advanced Analytical Methodologies for Characterization of 4 Amino 3 Bromo 2 Methylbenzoic Acid

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 4-Amino-3-bromo-2-methylbenzoic acid by examining the interaction of the molecule with electromagnetic radiation. These techniques provide detailed information about the electronic and vibrational states of the molecule, as well as the chemical environment of individual atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the determination of the molecular structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene (B151609) ring.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is indicative of its electronic environment. The substitution pattern of this compound results in two aromatic protons. The electron-donating amino group and the electron-withdrawing bromine atom and carboxylic acid group, along with the methyl group, all influence the chemical shifts of these protons. The analysis of coupling constants (J), which arise from the interaction of neighboring non-equivalent protons, is critical for determining their relative positions on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound in DMSO-d₆

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-5 7.6 - 7.8 d 8.0 - 9.0
H-6 6.6 - 6.8 d 8.0 - 9.0
-CH₃ 2.1 - 2.3 s N/A
-NH₂ 5.0 - 6.0 br s N/A

Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the nature of the substituents attached to them.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

Carbon Atom Predicted Chemical Shift (ppm)
C-1 (-COOH) 167 - 170
C-2 (-CH₃) 125 - 128
C-3 (-Br) 110 - 113
C-4 (-NH₂) 150 - 153
C-5 132 - 135
C-6 115 - 118
-CH₃ 17 - 20

Note: Predicted values are based on established substituent effects and data from analogous compounds. oregonstate.edu

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. researchgate.net

The FTIR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups. The carboxylic acid group will show a broad O-H stretching band and a strong C=O stretching band. The amino group will display N-H stretching vibrations. The aromatic ring will have characteristic C-H and C=C stretching and bending vibrations. The presence of the methyl and bromo substituents will also give rise to specific vibrational modes. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of vibrations that is unique to the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 3300 - 2500 (broad)
Amino N-H stretch 3500 - 3300
Aromatic/Methyl C-H stretch 3100 - 2850
Carboxylic Acid C=O stretch 1710 - 1680
Aromatic C=C stretch 1600 - 1450
Amino N-H bend 1650 - 1580
Methyl C-H bend 1450 - 1375

Note: These are typical wavenumber ranges for the indicated functional groups and vibrational modes. ijtsrd.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. nih.gov For this compound, the molecular formula is C₈H₈BrNO₂ and the molecular weight is approximately 245.07 g/mol . A key feature in the mass spectrum of this compound would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M and M+2) of similar intensity. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

Mass Spectrometry (MS).

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound, the molecular formula is C₈H₈BrNO₂. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision, typically with errors of less than 5 parts per million (ppm). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

The exact mass of a molecule is calculated using the masses of its most abundant isotopes. The calculated exact mass for C₈H₈BrNO₂ is approximately 228.9736 Da. An experimental HRMS measurement yielding a value extremely close to this calculated mass would provide strong evidence to confirm the molecular formula of this compound.

Table 1: Theoretical Isotopic Mass for Molecular Formula Confirmation

Formula Compound Name Calculated Exact Mass (Da)
Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. Analyzing this fragmentation pattern provides a roadmap to the compound's structural arrangement.

For this compound, key fragmentation pathways can be predicted. The molecular ion peak would be observed, and characteristic losses of functional groups would help confirm the structure. For instance, the loss of the carboxylic acid group (-COOH) is a common fragmentation pathway for benzoic acid derivatives. aip.org The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio).

Table 2: Predicted Diagnostic Fragment Ions in EI-MS

Fragment Ion Description
[M]+• Molecular ion
[M-COOH]+ Loss of the carboxylic acid group
[M-Br]+ Loss of the bromine atom

UV-Vis Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uzh.ch This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides information about the electronic transitions within the molecule.

For aromatic compounds like this compound, the absorption is typically dominated by π → π* transitions within the benzene ring. The presence of substituents such as the amino (-NH₂), bromo (-Br), methyl (-CH₃), and carboxylic acid (-COOH) groups can shift the wavelength of maximum absorbance (λ_max) and alter the intensity of the absorption bands. UV-Vis spectroscopy is also a valuable tool for monitoring the progress of chemical reactions by observing the appearance of product-specific absorption bands or the disappearance of reactant bands.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is considered the gold standard for molecular structure determination. nih.gov By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a complete three-dimensional model of the molecule can be constructed. This technique provides the absolute configuration of stereogenic centers in chiral molecules. thieme-connect.desoton.ac.uk

Table 3: Crystallographic Data for the Analog Compound 4-Amino-3-bromobenzoic Acid

Parameter Value Source
Chemical Formula C₇H₆BrNO₂ nih.govresearchgate.net
Crystal System Orthorhombic nih.govresearchgate.net
Space Group Pna2₁ researchgate.net
a (Å) 24.3968 (11) nih.govresearchgate.net
b (Å) 4.8388 (2) nih.govresearchgate.net
c (Å) 12.8040 (5) nih.govresearchgate.net
Volume (ų) 1511.53 (11) nih.govresearchgate.net

Powder X-ray Diffraction for Polymorphism and Cocrystal Analysis

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples or powders. While it typically provides less structural detail than SC-XRD, it is an essential tool for identifying crystalline phases, determining sample purity, and studying polymorphism. mdpi.com Polymorphism refers to the ability of a compound to exist in more than one crystal structure, which can have different physical properties.

PXRD is also instrumental in the analysis of cocrystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions. tandfonline.com The diffraction pattern of a powder sample is a unique fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern of a sample of this compound to reference patterns, one can confirm its identity and crystalline form. It is a vital technique in pharmaceutical sciences for characterizing different solid forms of active ingredients. mdpi.com

Chromatographic Purity Assessment and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used to assess the purity of a compound and to isolate it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC) is one of the most powerful and commonly used chromatographic techniques for purity assessment. A solution of the compound is passed through a column packed with a stationary phase. Due to differences in partitioning between the mobile and stationary phases, components of the mixture travel through the column at different rates, allowing for their separation. For a compound like this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Other techniques like Gas Chromatography (GC), if the compound is sufficiently volatile or can be derivatized, and Thin-Layer Chromatography (TLC) for rapid qualitative analysis, are also valuable tools for separation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of individual components within a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method would be the standard approach for purity assessment. This method separates compounds based on their hydrophobicity.

In a typical application, the compound would be dissolved in a suitable solvent and injected into the HPLC system. It would then travel through a column packed with a nonpolar stationary phase (like C18) propelled by a polar mobile phase. Due to its molecular structure, this compound would have a characteristic retention time under specific conditions, which allows for its identification and the detection of any impurities. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

ParameterSpecification
Column C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV Absorbance at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Expected Result A major peak corresponding to the compound, with purity typically >98%

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is a rapid, cost-effective, and widely used technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at various time points, chemists can qualitatively observe the consumption of starting materials and the formation of the product.

For the synthesis of this compound, TLC would be used to determine the optimal reaction time and to ensure the reaction has gone to completion. A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting materials. The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The separated spots are visualized, typically under UV light. The product, having a different polarity than the reactants, will have a distinct Retention Factor (Rƒ), allowing for clear visual tracking of the reaction's progress.

Table 2: Representative TLC System for Monitoring Synthesis

ParameterDescription
Stationary Phase Silica Gel 60 F₂₅₄ coated on aluminum plates
Mobile Phase Ethyl Acetate / Hexane (e.g., 30:70 v/v)
Visualization UV Lamp (254 nm)
Observation Disappearance of starting material spot(s) and appearance of a new product spot with a unique Rƒ value.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a crucial technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method provides a fundamental verification of a compound's empirical formula. For this compound, with a molecular formula of C₈H₈BrNO₂, the theoretical elemental composition can be calculated with high precision.

A purified sample of the compound is combusted in a specialized instrument, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. The amount of bromine is typically determined by other methods, such as titration or ion chromatography, after combustion. The experimental results are then compared to the theoretical values. A close agreement between the found and calculated percentages provides strong evidence for the compound's identity and purity.

**Table 3: Elemental Analysis Data for this compound (C₈H₈BrNO₂) **

ElementTheoretical Percentage (%)Experimental Percentage (%) (Illustrative)
Carbon (C) 39.0539.12
Hydrogen (H) 3.283.31
Bromine (Br) 32.4732.40
Nitrogen (N) 5.695.72
Oxygen (O) 19.50(Not directly measured; by difference)

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways for 4-Amino-3-bromo-2-methylbenzoic Acid.

The efficient and scalable synthesis of this compound is paramount for its widespread application. Current research is geared towards developing novel synthetic pathways that offer improved yields, greater purity, and more environmentally benign conditions compared to traditional methods.

A plausible and promising approach involves the direct and regioselective bromination of 4-amino-2-methylbenzoic acid. This method is analogous to the synthesis of the related compound, 4-amino-3-bromobenzoic acid, which is prepared by the electrophilic bromination of 4-aminobenzoic acid. nih.govresearchgate.net The directing effects of the amino and methyl groups on the benzene (B151609) ring are expected to facilitate the introduction of the bromine atom at the desired position. Key to the success of this pathway is the careful selection of the brominating agent and reaction conditions to control the regioselectivity and prevent the formation of unwanted isomers.

Another emerging strategy is the functionalization of a pre-brominated scaffold. For instance, a synthetic route could commence with 2-methylbenzoic acid, followed by nitration to introduce a nitro group at the 4-position. Subsequent reduction of the nitro group to an amine would yield 4-amino-2-methylbenzoic acid, which can then be brominated. A patent for a related compound, N-(4-bromo-2-methylphenyl)butanamide, starts with o-toluidine (B26562), which is first acylated and then brominated, suggesting that similar multi-step sequences could be adapted for the synthesis of the target molecule. google.com

Starting MaterialKey TransformationPotential Advantages
4-Amino-2-methylbenzoic acidElectrophilic BrominationDirect, potentially high regioselectivity
2-Methylbenzoic acidNitration, Reduction, BrominationUtilizes readily available starting material
o-ToluidineAcylation, Bromination, HydrolysisBased on established patent literature for a similar structure
2-Methylbenzoic acidPalladium-catalyzed C-H activationPotentially fewer steps, high efficiency

Exploration of New Reactivity Modes and Applications in Complex Chemical Systems.

The unique arrangement of functional groups in this compound imparts a rich and largely unexplored reactivity profile. The presence of the bromine atom, a versatile synthetic handle, opens the door to a variety of cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: The bromo substituent can readily participate in Suzuki-Miyaura coupling reactions with a wide range of boronic acids and their derivatives. nih.govorganic-chemistry.orglibretexts.org This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, leading to a diverse library of novel compounds with potentially interesting biological or material properties. The reaction of unprotected ortho-bromoanilines has been shown to be effective, suggesting that the amino group in this compound may not require protection. nih.gov

Buchwald-Hartwig Amination: The bromine atom can also serve as a substrate for Buchwald-Hartwig amination reactions, enabling the formation of new carbon-nitrogen bonds. wikipedia.orglibretexts.orgorganic-chemistry.orgacs.orgresearchgate.net This would allow for the synthesis of derivatives with extended nitrogen-containing functionalities, which are prevalent in pharmaceuticals and agrochemicals.

Other Coupling Reactions: Other palladium-catalyzed reactions, such as Heck, Sonogashira, and Stille couplings, could also be employed to further diversify the molecular scaffold.

The amino and carboxylic acid groups also offer sites for further functionalization. The amino group can be acylated, alkylated, or used to form Schiff bases, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. The interplay between these functional groups can lead to the development of complex heterocyclic systems and macrocycles.

Computational Design of Advanced Materials Utilizing this compound Scaffolds.

Computational chemistry and materials science are increasingly being used to predict and design novel materials with tailored properties. worldscientific.combohrium.com The this compound scaffold, with its combination of hydrogen bond donors and acceptors, aromatic character, and potential for further functionalization, is an attractive building block for the computational design of advanced materials.

Density Functional Theory (DFT) Studies:

DFT calculations can be employed to investigate the electronic properties of this compound and its derivatives. worldscientific.combohrium.com These studies can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is crucial for predicting its reactivity, intermolecular interactions, and potential applications in optoelectronic materials. Computational studies on related aminobenzoic acids have explored the effects of substituents on their electronic structure and acidity, providing a framework for understanding the properties of this more complex derivative. nih.govrsc.orgpsu.edu

Design of Organic Materials:

The ability of the carboxylic acid and amino groups to form strong hydrogen bonds makes this molecule a candidate for the design of self-assembling materials, such as liquid crystals and organic frameworks. Computational modeling can be used to predict the packing arrangements and intermolecular interactions of these molecules in the solid state, guiding the synthesis of materials with desired properties. The presence of the bromine atom can also be exploited to tune the electronic and photophysical properties of these materials.

Computational MethodPredicted PropertiesPotential Applications
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic propertiesOptoelectronic devices, sensors
Molecular Dynamics (MD)Self-assembly behavior, crystal packingLiquid crystals, organic frameworks
Quantum Mechanics/Molecular Mechanics (QM/MM)Interaction with biological macromoleculesDrug design, biomaterials

Applications in Next-Generation Chemical Probes for Academic Study.

Fluorescent chemical probes are indispensable tools in chemical biology and biomedical research for visualizing and understanding complex biological processes. cardiff.ac.uknih.gov Substituted anthranilic acids (2-aminobenzoic acids) are known to exhibit interesting fluorescent properties and have been utilized as scaffolds for the development of fluorescent probes. acadiau.caresearchgate.netrsc.org

The this compound core, being a substituted anthranilic acid, holds significant promise for the design of novel fluorescent probes. The electronic properties of the fluorophore can be tuned by modifying the substituents on the aromatic ring. The amino and carboxylic acid groups provide convenient handles for conjugation to biomolecules or for the introduction of specific recognition elements.

Design of Environment-Sensitive Probes:

The fluorescence of anthranilic acid derivatives is often sensitive to the polarity of their microenvironment. acadiau.ca This property can be exploited to design probes that report on changes in the local environment, such as the binding of a probe to a protein or its insertion into a lipid membrane.

Development of Bioimaging Agents:

By incorporating targeting moieties, fluorescent probes based on the this compound scaffold could be developed for the specific imaging of cells, organelles, or specific biomolecules. The bromine atom could also be utilized for the development of dual-modality probes, combining fluorescence with other imaging techniques such as PET or SPECT, by introducing a suitable radioisotope. Anthranilic acid analogues have been explored as contrast agents for magnetic resonance imaging (MRI), further highlighting the potential of this class of compounds in bioimaging. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 4-Amino-3-bromo-2-methylbenzoic acid with high purity?

  • Methodological Answer : A two-step approach is recommended:

Bromination : Start with 4-amino-2-methylbenzoic acid and use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C) to introduce bromine at the 3-position.

Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >97% purity, as demonstrated for structurally similar brominated aminobenzoic acids .

  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm bromine incorporation via 1H^1H NMR (disappearance of aromatic proton at the 3-position).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine-induced deshielding of adjacent protons) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular weight (e.g., [M+H]+^+ peak at m/z 244.97 for C8 _8H7 _7BrNO2_2) .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement, particularly if single crystals are obtained via slow evaporation from DMSO .

Q. How does the bromine substituent influence the compound’s reactivity in substitution reactions?

  • Methodological Answer : The bromine at the 3-position is meta to the amino and methyl groups, making it susceptible to nucleophilic aromatic substitution (NAS) or Suzuki coupling. For example:
  • Suzuki Coupling : Use Pd(PPh3 _3)4 _4 as a catalyst with arylboronic acids in THF/H2 _2O at 80°C to replace bromine with aryl groups .
  • NAS Reactions : React with NaN3 _3 in DMF to introduce azide groups, enabling click chemistry applications .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use the B3LYP hybrid functional with a 6-31G(d,p) basis set to calculate:
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., bromine atom) for reaction site prediction .
  • Thermochemical Data : Estimate bond dissociation energies (e.g., C-Br bond) to assess stability under thermal conditions .
  • Validation : Compare computed IR spectra with experimental data to refine computational models .

Q. What challenges arise in resolving hydrogen-bonding networks in its crystal structure?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., carboxylic acid dimer motifs) and predict packing motifs .
  • Disorder Management : Use SHELXL to refine disordered solvent molecules (e.g., water in lattice) via PART and SUMP instructions .
  • Example : In similar brominated benzoic acids, NH\cdotsO and OH\cdotsBr interactions dominate, requiring high-resolution (<1.0 Å) data for accurate assignment .

Q. How can researchers resolve contradictions between spectroscopic and computational data?

  • Methodological Answer :
  • Case Study : If 1H^1H NMR shows unexpected splitting (e.g., due to dynamic effects), perform variable-temperature NMR to detect conformational changes.
  • Cross-Validation : Compare DFT-predicted 13C^{13}C chemical shifts with experimental DEPT-135 spectra to identify discrepancies in substituent effects .
  • Advanced Techniques : Use solid-state NMR or XPS to probe electronic environments inaccessible via solution-state methods .

Q. What strategies optimize cross-coupling reactions involving this compound under mild conditions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd0^0 (e.g., Pd2 _2(dba)3_3) with XPhos ligands to enhance reactivity in aqueous micellar conditions (e.g., TPGS-750-M surfactant) .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 20 min) while maintaining >90% yield .
  • Workflow : Monitor reaction progress via inline IR spectroscopy to detect aryl-Br bond cleavage .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Thermal Stability : Perform TGA/DSC to determine decomposition onset (>200°C typical for brominated aromatics) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photolytic debromination, as observed in related compounds .
  • Long-Term Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.